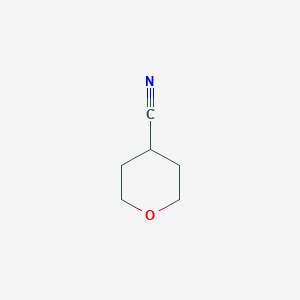

4-Cyanotetrahydro-4H-pyran

Overview

Description

4-Cyanotetrahydro-4H-pyran (CAS 4295-99-2) is a six-membered oxygen-containing heterocyclic compound with a cyano (-CN) substituent at the 4-position of the tetrahydropyran ring. Its molecular formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol . The compound is a colorless liquid with a boiling point of 82–83°C at 10 Torr and a density of 1.0343 g/cm³ . It is primarily used as a pharmaceutical intermediate, particularly in synthesizing substituted amide compounds that act as farnesoid X receptor (FXR) modulators . Safety data classify it as an irritant (UN2811) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanotetrahydro-4H-pyran is typically synthesized by reacting tetrahydropyran with sodium cyanide under basic conditions. The reaction is carried out at an appropriate temperature to ensure the formation of the desired product . Another method involves the reaction of tetrahydro-4H-pyran-4-one with toluenesulfonylmethyl cyanide in the presence of potassium t-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Cyanotetrahydro-4H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of 4-cyanotetrahydro-4H-pyran derivatives. For instance, certain derivatives were evaluated against HCT-116 colorectal cancer cells, demonstrating significant cytotoxic effects. Compounds such as 4g and 4j exhibited lower IC50 values than standard antibiotics like ampicillin, indicating their potential as therapeutic agents in cancer treatment .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4g | 75.1 | CDK2 inhibition |

| 4j | 85.88 | Apoptosis induction |

Antibacterial Properties

The antibacterial efficacy of these derivatives has also been documented. Compounds such as 4g and 4j showed strong activity against various Gram-positive bacteria, with effective concentrations comparable to known antibiotics . This positions these compounds as promising candidates for developing new antibacterial agents.

Antioxidant Activity

In addition to their antibacterial and antitumor properties, some derivatives of this compound have demonstrated antioxidant capabilities. For example, the DPPH scavenging assay indicated that compounds like 4g and 4j possess strong reducing power, making them suitable for applications in oxidative stress-related conditions .

DNA Binding Studies

Research has shown that derivatives of 4H-pyran can interact with DNA, acting as minor groove binders. This interaction is significant for designing new drugs that target genetic material within cells. The binding constants for these interactions range from to , indicating a strong affinity for DNA .

Optical Properties

The optical properties of this compound have been explored in various polymer matrices, such as poly(N-vinylcarbazole). These studies focus on the amplified spontaneous emission properties that can be harnessed for photonic applications .

Case Study 1: Development of Anticancer Agents

A study investigated the synthesis of several new derivatives of this compound and their evaluation against HCT-116 cells. The results indicated that specific modifications to the pyran ring significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: DNA Interaction Analysis

Another research focused on the interaction of synthesized pyran derivatives with calf thymus DNA (ctDNA). The study utilized fluorescence quenching techniques to assess binding affinities and modes of interaction, revealing that these compounds could serve as potential leads in designing novel anticancer therapeutics targeting DNA .

Mechanism of Action

The mechanism of action of 4-Cyanotetrahydro-4H-pyran involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tetrahydropyran ring provides structural stability. These interactions can influence various biochemical pathways, making the compound valuable in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 4-Cyanotetrahydro-4H-pyran with three structurally related tetrahydropyran derivatives:

Notes:

- Boiling Point Discrepancy: Some sources report this compound’s boiling point as 224°C at 760 mmHg , likely due to differences in measurement conditions (e.g., reduced vs. atmospheric pressure).

- Polarity and Reactivity: The cyano group in this compound enhances polarity and nucleophilic reactivity compared to non-polar analogs like 4-Methyl-tetrahydropyran. This makes it more suitable for forming covalent bonds in drug synthesis .

Biological Activity

4-Cyanotetrahydro-4H-pyran is a compound belonging to the pyran family, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of C₇H₉N and a molecular weight of approximately 123.15 g/mol. Its structure includes a six-membered ring with a cyano group that enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive compounds, particularly those targeting inflammatory pathways. It has been shown to inhibit IRAK4 (Interleukin-1 receptor-associated kinase 4), which is crucial in modulating immune responses and inflammation.

Target Pathways

- IRAK4 Inhibition : The compound inhibits IRAK4's kinase activity, impacting downstream signaling pathways such as NF-κB and MAPK, which are vital for immune response regulation.

- Cellular Interactions : It interacts with various enzymes, influencing cellular processes and potentially leading to altered cell proliferation and apoptosis in cancer cells.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound derivatives:

- Antibacterial Activity : Derivatives of 4H-pyran have shown significant antibacterial properties against various Gram-positive bacteria, outperforming traditional antibiotics like ampicillin .

- Antioxidant Properties : Certain derivatives exhibit strong DPPH scavenging activities, indicating their potential as antioxidant agents .

- Anticancer Effects : Compounds derived from this scaffold have demonstrated cytotoxicity against human colorectal cancer cells (HCT-116), inhibiting cell proliferation through CDK2 inhibition and inducing apoptosis via caspase activation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study investigated the effects of this compound derivatives on HCT-116 cells. The compounds were found to significantly reduce cell viability, with IC50 values ranging from 75.1 to 85.88 µM. Molecular docking simulations suggested that these compounds bind effectively to CDK2, inhibiting its activity and downregulating its expression levels .

Q & A

Basic Research Questions

Q. What are common synthetic methods for preparing 4-Cyanotetrahydro-4H-pyran derivatives?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions or multicomponent approaches. For example:

- Copper(II)–Bisphosphine-Catalyzed Oligomerization : Diastereoselective synthesis of substituted tetrahydropyrans can be achieved using catalysts like L3 (a chiral bisphosphine ligand). Starting materials such as 3,5-dimethylhex-5-en-1-ol and substituted aldehydes yield stereochemically distinct products (e.g., compounds 72 and 73 in ).

- Solvent-Free Green Synthesis : Fused 4H-pyran derivatives are synthesized via catalyst-free protocols using N-methylmalonamide (NMSM) and aromatic aldehydes with active methylene compounds ().

- Organobase-Catalyzed Reactions : Three-component reactions involving acetylene carboxylates, α,β-unsaturated nitriles, and active methylenenitriles in the presence of L-proline or DABCO yield 2-amino-4H-pyran derivatives ().

Key Characterization Tools :

- NMR Spectroscopy : and NMR are critical for confirming stereochemistry and substitution patterns (e.g., coupling constants and chemical shifts in ).

- Mass Spectrometry (EI/CI) : Used to verify molecular ions and fragmentation patterns ().

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

Methodological Answer:

- NMR : Identifies proton environments, such as methine protons in the tetrahydropyran ring (δ 3.5–4.5 ppm) and substituents like cyano groups (δ 2.0–2.5 ppm for adjacent protons). Coupling constants (e.g., ) reveal stereochemical relationships ( ).

- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm) and ring vibrations ( ).

- X-ray Crystallography : Resolves absolute configurations in stereoisomers (not explicitly detailed in evidence but inferred from diastereoselective studies in ).

Q. What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors ( ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be decontaminated before reuse ().

- Waste Disposal : Segregate halogenated waste (e.g., from hydrodehalogenation reactions in ) and consult certified disposal services ( ).

Advanced Research Questions

Q. How is diastereoselectivity achieved in the synthesis of this compound derivatives?

Methodological Answer: Diastereoselectivity is controlled via chiral catalysts and reaction conditions:

- Chiral Bisphosphine Ligands : Copper(II) complexes with ligands like L3 induce stereochemical outcomes by coordinating to substrates during cyclization. For instance, compound 72 (2R*,3S*,4S*) is formed with high selectivity using 3,5-dimethylhex-5-en-1-ol and 4-methoxyaniline ().

- Temperature and Solvent Effects : Lower temperatures (e.g., 0–25°C) enhance stereochemical control by slowing competing pathways ().

Q. What strategies optimize reaction yields in solvent-free synthesis of fused 4H-pyrans?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (85–89%) by enhancing thermal efficiency ().

- Substrate Design : Electron-withdrawing groups (e.g., nitro substituents) on aromatic aldehydes increase electrophilicity, accelerating cyclization ( ).

Table 1. Representative Yields and Conditions for Fused 4H-Pyrans ( ):

| Compound | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4g | 4-Nitrophenyl, N-methyl | 89 | 217–218 |

| 4h | 4-Methoxyphenyl, N-methyl | 87 | 210–212 |

| 4j | 2-Chlorophenyl, N-methyl | 85 | 244–245 |

Q. How can the biological activity of this compound derivatives be evaluated?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorogenic substrates ( ).

- Molecular Docking : Predict binding modes of the cyano group with active sites (e.g., hydrogen bonding with catalytic residues) ( ).

- In Vivo Studies : Assess anti-inflammatory activity in rodent models using carrageenan-induced edema ().

Q. What methods enable chemoselective modification of this compound derivatives?

Methodological Answer:

- Hydrodehalogenation : Stannane-free reduction of 4-halo-tetrahydropyrans (e.g., Br → H) preserves sensitive functional groups like cyano ().

- Protection/Deprotection : Temporary masking of the cyano group with TMSCl allows selective functionalization of the tetrahydropyran ring ().

Q. What role do organobase catalysts play in multicomponent reactions for 4H-pyrans?

Methodological Answer:

- L-Proline/DABCO Catalysis : Facilitate Knoevenagel-Michael-cyclization cascades by activating carbonyl groups and stabilizing intermediates ().

- Mechanistic Insight : Base catalysts deprotonate active methylene compounds, initiating nucleophilic attacks on α,β-unsaturated nitriles ().

Properties

IUPAC Name |

oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZJFTOYCVIYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473405 | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-99-2 | |

| Record name | Tetrahydro-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.